molecular formula C7H7F3N2O3S B6180635 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2356727-89-2

6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No. B6180635
CAS RN: 2356727-89-2
M. Wt: 256.2
InChI Key:
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Description

6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is characterized by the presence of a fluorine atom and a pyridine in their structure . This combination is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine derivatives, including 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide, will be discovered in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide involves the introduction of a methoxy group, a trifluoromethyl group, and a sulfonamide group onto a pyridine ring.", "Starting Materials": [ "2-chloro-6-methoxypyridine", "trifluoromethylsulfonamide", "potassium carbonate", "copper(I) iodide", "copper(II) sulfate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2-chloro-6-methoxypyridine is reacted with sodium methoxide in methanol to introduce the methoxy group.", "Step 2: The resulting product is then reacted with trifluoromethylsulfonamide, potassium carbonate, and copper(I) iodide in acetonitrile to introduce the trifluoromethyl and sulfonamide groups.", "Step 3: The product from step 2 is then reduced with sodium borohydride in ethanol to convert the sulfonamide group to an amine.", "Step 4: The resulting amine is then reacted with copper(II) sulfate and hydrochloric acid to introduce the sulfonamide group back onto the molecule.", "Step 5: The final product is obtained by treating the product from step 4 with sodium hydroxide in water to deprotonate the sulfonamide group and form the desired 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide." ] }

CAS RN

2356727-89-2

Molecular Formula

C7H7F3N2O3S

Molecular Weight

256.2

Purity

95

Origin of Product

United States

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